molecular formula C8H13N3S2 B13324876 N-(2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl)thietan-3-amine

N-(2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl)thietan-3-amine

Cat. No.: B13324876
M. Wt: 215.3 g/mol
InChI Key: MXICRUAUOJFUIN-UHFFFAOYSA-N
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Description

N-(2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl)thietan-3-amine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl)thietan-3-amine typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with appropriate alkylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives generally involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or disrupt cellular processes, leading to its biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl)thietan-3-amine is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its combination of a thiadiazole ring with an ethylthietan-3-amine moiety makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H13N3S2

Molecular Weight

215.3 g/mol

IUPAC Name

N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C8H13N3S2/c1-6-10-11-8(13-6)2-3-9-7-4-12-5-7/h7,9H,2-5H2,1H3

InChI Key

MXICRUAUOJFUIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)CCNC2CSC2

Origin of Product

United States

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